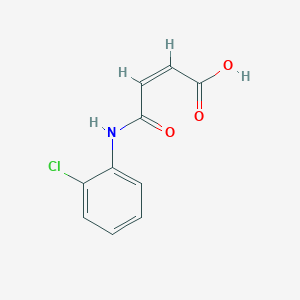

(Z)-4-((2-chlorophenyl)amino)-4-oxobut-2-enoic acid

Description

(Z)-4-((2-chlorophenyl)amino)-4-oxobut-2-enoic acid is a maleamic acid derivative characterized by a (Z)-configured α,β-unsaturated carbonyl system and a 2-chlorophenyl substituent. Its structure includes a conjugated but-2-enoic acid backbone with an amide linkage to the 2-chlorophenyl group. The compound’s synthesis typically involves the reaction of maleic anhydride with 2-chloroaniline under controlled conditions, forming a monoamide intermediate .

Properties

IUPAC Name |

(Z)-4-(2-chloroanilino)-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO3/c11-7-3-1-2-4-8(7)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15)/b6-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZGAQJUBGHWISG-WAYWQWQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C=CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)NC(=O)/C=C\C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60364332 | |

| Record name | F0777-0981 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53616-16-3 | |

| Record name | NSC164967 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164967 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | F0777-0981 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-((2-chlorophenyl)amino)-4-oxobut-2-enoic acid typically involves the reaction of 2-chloroaniline with maleic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors and precise control of reaction parameters to ensure consistent product quality. The use of catalysts and optimized reaction conditions can further enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-((2-chlorophenyl)amino)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Sodium borohydride in methanol at 0°C to room temperature.

Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted anilines or other derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-((2-chlorophenyl)amino)-4-oxobut-2-enoic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its ability to modulate biological pathways makes it a candidate for the development of new pharmaceuticals targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for the synthesis of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (Z)-4-((2-chlorophenyl)amino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes and pathways. For example, it may inhibit an enzyme involved in a metabolic pathway, resulting in the accumulation or depletion of certain metabolites.

Comparison with Similar Compounds

Table 1: Structural Features of Analogous Compounds

Physicochemical Properties

Solubility and Melting Points

- (Z)-4-((4-chloro-2-formylphenyl)amino)-4-oxobut-2-enoic acid (C-12): Forms yellow/pale pink solids with melting points between 157–183°C .

- (2Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid: Insoluble in water; soluble in polar aprotic solvents (e.g., DMSO) .

Acidity

- (2Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid: Dissociation constant (pKa) = 2.81 ± 0.25, enabling acid-base titration for quantification .

Biological Activity

(Z)-4-((2-chlorophenyl)amino)-4-oxobut-2-enoic acid, also known as 2-chloroanilino-4-oxobutenoic acid, is an organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is CHClN O. Its structure includes a 2-chlorophenyl group attached to an amino group on a butenoic acid backbone, which contributes to its reactivity and interaction with biological systems. The presence of functional groups such as the amine, ketone, and carboxylic acid enhances its potential biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. Its structural similarity to known antimicrobial agents suggests potential effectiveness against various pathogens. A comparative analysis of related compounds shows that while some possess antimicrobial activity, this compound may have enhanced effects due to its unique functional groups.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Aminobenzoic Acid | Contains an amino group and a carboxylic acid | Antimicrobial |

| 2-Chloroaniline | Similar phenyl structure but lacks the carboxylic acid | Precursor in dye synthesis |

| 3-(4-Chlorophenyl)-1-(1H-pyrrolidin-1-yl)propan-1-one | Contains a phenyl group and shows psychoactive properties | Antidepressant |

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro assays have demonstrated that it can inhibit pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory diseases. The specific pathways involved in this inhibitory action are still under investigation but may involve modulation of NF-kB signaling pathways.

Apoptotic Induction in Cancer Cells

Recent studies have shown that this compound can induce apoptosis in cancer cell lines such as HepG2. This effect is mediated through the upregulation of pro-apoptotic proteins like caspase-3 and Bax, along with downregulation of anti-apoptotic proteins such as Bcl-2. Flow cytometry analyses have indicated increased early and late apoptotic cell populations upon treatment with this compound.

Synthesis Methods

Various synthesis methods for this compound have been developed, focusing on optimizing yield and purity. Typical methods include:

- Condensation Reactions : Utilizing amines and carbonyl compounds to form the desired structure.

- Reflux Techniques : Employing heat to drive reactions to completion while controlling reaction conditions.

- Purification Processes : Techniques such as recrystallization or chromatography to isolate the compound from by-products.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Inhibition of Tyrosinase Activity : Similar compounds have shown significant inhibition of tyrosinase, which is crucial for melanin production. This suggests that this compound could be explored for cosmetic applications related to skin pigmentation.

- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited varying degrees of anticancer activity against multiple cancer cell lines, reinforcing the need for further exploration into its therapeutic potential.

- In Silico Studies : Computational studies have predicted favorable binding interactions with various biological targets, indicating that this compound may serve as a lead compound for drug development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (Z)-4-((2-chlorophenyl)amino)-4-oxobut-2-enoic acid, and how can reaction progress be monitored?

- Methodological Answer : Synthesis typically involves condensation reactions between 2-chloroaniline and maleic anhydride derivatives under controlled acidic or basic conditions. Reaction progress is monitored via thin-layer chromatography (TLC) using silica gel plates and UV visualization. Confirmation of intermediates can be achieved via IR spectroscopy (e.g., tracking carbonyl stretching vibrations at ~1700 cm⁻¹) .

Q. How should researchers characterize the stereochemistry and purity of this compound?

- Methodological Answer :

- Stereochemistry : Use nuclear magnetic resonance (NMR) spectroscopy, focusing on coupling constants (e.g., values for Z/E isomers in the enoic acid moiety). For example, Z-isomers typically exhibit coupling constants <12 Hz due to restricted rotation .

- Purity : High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm is recommended. Validate purity using melting point analysis (compare to literature values, e.g., 210–215°C for related chlorophenyl derivatives) .

Q. What spectroscopic techniques are critical for identifying functional groups in this compound?

- Methodological Answer :

- IR Spectroscopy : Identify the carboxyl group (-COOH) via O-H stretching (~2500–3300 cm⁻¹) and carbonyl (C=O) vibrations (~1680–1720 cm⁻¹).

- NMR Spectroscopy : Assign peaks for the 2-chlorophenyl ring (aromatic protons at δ 7.2–7.8 ppm) and the conjugated enoic acid system (vinyl protons at δ 6.0–6.5 ppm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

- Methodological Answer :

- Comparative Analysis : Use standardized assays (e.g., MIC tests for antimicrobial activity) and cross-reference with structurally similar compounds. For example, compare IC₅₀ values against fluorinated analogs (e.g., 4-(2-fluorophenyl)-4-oxobutanoic acid, IC₅₀ = 12.5 µM for neuroprotective activity) to identify substituent effects .

- Statistical Validation : Apply ANOVA or t-tests to assess reproducibility across independent studies. Replicate experiments under controlled conditions (e.g., pH, solvent) to isolate variables .

Q. What strategies are effective for optimizing the compound’s reactivity in nucleophilic addition reactions?

- Methodological Answer :

- Electronic Tuning : Introduce electron-withdrawing groups (e.g., -NO₂) to the phenyl ring to enhance electrophilicity of the α,β-unsaturated carbonyl system.

- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states. Monitor reaction kinetics via UV-Vis spectroscopy .

Q. How can computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Docking Simulations : Use software like AutoDock Vina to model binding affinities with enzyme targets (e.g., KYN-3-OHase). Validate predictions with in vitro assays.

- QSAR Modeling : Corrogate substituent effects (e.g., Cl vs. F) on bioactivity using Hammett σ constants and regression analysis .

Q. What are the challenges in quantifying trace impurities in synthesized batches?

- Methodological Answer :

- LC-MS/MS : Employ liquid chromatography-tandem mass spectrometry with a limit of detection (LOD) <0.1% for identifying byproducts like unreacted 2-chloroaniline.

- Calibration Standards : Use certified reference materials (CRMs) for quantification, adhering to GOST R 8.736-2011 guidelines for measurement uncertainty .

Structural and Mechanistic Questions

Q. How does the Z-configuration influence the compound’s hydrogen-bonding capacity?

- Methodological Answer :

- The Z-configuration allows intramolecular hydrogen bonding between the enoic acid’s carboxyl group and the anilino N-H, stabilizing the planar structure. This reduces solubility in non-polar solvents, which can be quantified via partition coefficient (log P) measurements .

Q. What experimental evidence supports the compound’s role as a Michael acceptor?

- Methodological Answer :

- Kinetic Studies : Monitor thiol addition reactions (e.g., with glutathione) via stopped-flow spectroscopy. The α,β-unsaturated system reacts rapidly with nucleophiles (k₂ ~10³ M⁻¹s⁻¹).

- X-ray Crystallography : Resolve adduct structures to confirm regioselectivity (e.g., 1,4-addition patterns) .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.